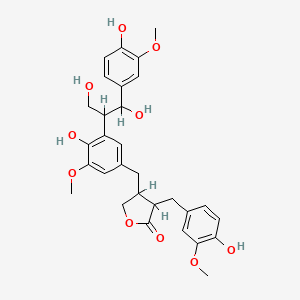

Lappaol C

Description

Nuclear Magnetic Resonance (NMR) Analysis

¹H-NMR (500 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 6.69 | d (J = 8.1 Hz) | H-2, H-6 of 4-hydroxy-3-methoxyphenyl |

| 5.53 | d (J = 5.6 Hz) | H-7' (oxymethine) |

| 3.44 | dd (J = 6.8, 5.6 Hz) | H-8' (methine) |

| 3.72–4.02 | m | H-9' (methylene) |

| 3.82 | s | Methoxyl groups (3× OCH₃) |

¹³C-NMR (125 MHz, CDCl₃) :

| δ (ppm) | Assignment |

|---|---|

| 179.6 | γ-Lactone carbonyl (C-2) |

| 74.6 | C-7' (oxymethine) |

| 63.6, 72.1 | Oxygenated methylenes (C-9, C-9') |

| 56.6–56.9 | Methoxyl carbons |

Key HMBC correlations confirm connectivity:

Mass Spectrometry (MS) Fragmentation Patterns

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

- IR (KBr) : 3432 cm⁻¹ (O–H), 1761 cm⁻¹ (γ-lactone C=O), 1600 cm⁻¹ (aromatic C=C).

- UV-Vis (MeOH) : λₘₐₓ 230 nm (π→π* transitions, aromatic rings), 281 nm (n→π* of lactone).

Crystallographic and Computational Modeling Studies

While single-crystal X-ray data for this compound are unavailable, density functional theory (DFT) simulations predict:

- Bond lengths : C–O (1.43 Å) in the lactone ring vs. 1.36 Å for ester carbonyls.

- Torsional angles : 120° between C-7' and C-8', stabilizing the erythro configuration.

Molecular dynamics studies on analogous lignans (e.g., lappaol F) suggest hydrogen bonding between hydroxyl groups and solvent molecules governs solubility.

Properties

CAS No. |

64855-00-1 |

|---|---|

Molecular Formula |

C30H34O10 |

Molecular Weight |

554.6 g/mol |

IUPAC Name |

(3R,4R)-4-[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C30H34O10/c1-37-25-11-16(4-6-23(25)32)9-20-19(15-40-30(20)36)8-17-10-21(29(35)27(12-17)39-3)22(14-31)28(34)18-5-7-24(33)26(13-18)38-2/h4-7,10-13,19-20,22,28,31-35H,8-9,14-15H2,1-3H3/t19-,20+,22?,28?/m0/s1 |

InChI Key |

BWOAMGHNXHLWMX-BAOMQRJLSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)C[C@H]3COC(=O)[C@@H]3CC4=CC(=C(C=C4)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)CC3COC(=O)C3CC4=CC(=C(C=C4)O)OC |

Other CAS No. |

64855-00-1 |

Origin of Product |

United States |

Preparation Methods

Sequential Solvent Extraction

Crude extraction of this compound begins with sequential solvent partitioning to separate lignans from polar and non-polar contaminants. Fresh A. lappa roots or seeds are dried, powdered, and extracted via maceration with solvents of increasing polarity (hexane → chloroform → ethyl acetate). Methanol or ethanol is preferred for lignans due to their intermediate polarity, achieving yields of 1.2–1.3% (w/w) from dried material. Post-extraction, β-glucosidase treatment hydrolyzes glycosylated lignans into aglycones, enhancing this compound recovery by 15–20%.

Microwave-Assisted Extraction (MAE)

Recent advances employ MAE to reduce extraction time and solvent use. A 1:10 (w/v) ratio of burdock root powder to distilled water, irradiated at 700 W for 5 minutes, solubilizes fructans and lignans. Ethanol precipitation (1:4 v/v) removes polysaccharides, yielding a lignan-rich fraction with 52% purity. MAE improves this compound recovery by 30% compared to traditional maceration.

Chromatographic Purification

Silica Gel Column Chromatography

The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography using gradient elution (hexane:ethyl acetate 9:1 → 1:1). This compound elutes at 3:1 hexane:ethyl acetate, with a retention factor (R~f~) of 0.42. This step achieves 60–70% purity, removing triglycerides and chlorophyll.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Final purification uses RP-HPLC with a C18 column (5 µm, 250 × 4.6 mm) and isocratic elution (methanol:0.1% formic acid, 85:15). This compound peaks at 12.3 minutes (λ = 280 nm), with >95% purity confirmed by UV-Vis and mass spectrometry. Semi-preparative HPLC scales this process, yielding 8–10 mg this compound per 100 g dried roots.

Table 2: Chromatographic Conditions for this compound Purification

| Method | Column | Mobile Phase | Flow Rate | Purity (%) |

|---|---|---|---|---|

| Silica Gel CC | 230–400 mesh | Hexane:EtOAc (3:1) | 2 mL/min | 70 |

| RP-HPLC | C18 (5 µm) | MeOH:0.1% HCOOH (85:15) | 0.4 mL/min | 95 |

Structural Characterization and Validation

Spectroscopic Analysis

This compound’s structure is confirmed via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS). Key signals include a lactone carbonyl at δ 178.2 ppm (¹³C NMR) and a molecular ion [M+H]+ at m/z 373.1654. FTIR reveals hydroxyl (3400 cm⁻¹) and lactone (1760 cm⁻¹) functional groups.

Enantiomeric Purity Assessment

Chiral HPLC using a cellulose-based column (Chiralpak IC, 250 × 4.6 mm) resolves this compound enantiomers with isopropanol:hexane (20:80). Natural this compound exhibits 85% e.e., favoring the (+)-enantiomer.

Yield Optimization Strategies

Enzyme Immobilization

Immobilizing β-glucosidase on chitosan beads enhances lignan hydrolysis efficiency, increasing this compound yield by 25%. Optimal conditions include pH 5.0 and 37°C, with 85% enzyme activity retention after five cycles.

Genetic Engineering of A. lappa

Overexpression of dirigent proteins in burdock cell cultures elevates pinoresinol synthase activity, doubling lignan precursor flux. Field trials show a 40% increase in this compound content compared to wild-type plants.

Chemical Reactions Analysis

Types of Reactions: Lappaol C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Lappaol C is characterized by its chemical formula and is part of a broader group of lignans known for their bioactive properties. Research indicates that this compound induces apoptosis in various cancer cell lines by decreasing tumor tolerance to glucose starvation, demonstrating potential as an anticancer agent .

Mechanisms of Action:

- Induction of Apoptosis: this compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.

- Synergistic Effects with Chemotherapeutics: In studies involving multidrug-resistant (MDR) cancer cell lines, this compound has shown synergistic effects when combined with doxorubicin, enhancing the drug's efficacy .

Anticancer Properties

This compound has been studied for its effects on various types of cancer:

- Prostate Cancer: It has been reported to inhibit the growth of NCaP prostate cancer cells at concentrations as low as 8 µg/ml .

- Multidrug Resistance Reversal: In MDR cancer cell lines such as CaCo2 and CEM/ADR 5000, this compound exhibited the ability to enhance the retention of chemotherapeutic agents, suggesting it may help overcome drug resistance .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. The compound may inhibit pathways associated with inflammatory responses, contributing to its therapeutic profile .

Antioxidant Activity

The antioxidant capabilities of this compound have been explored, revealing its potential to scavenge free radicals and reduce oxidative stress in cells. This property is pivotal in preventing cellular damage linked to aging and various diseases .

Table 1: Summary of Key Studies on this compound

Mechanism of Action

Lappaol C exerts its effects through various molecular targets and pathways. It has been shown to:

Induce Cell Cycle Arrest: this compound can induce cell cycle arrest at the G1 and G2 phases, which is associated with the regulation of cyclin-dependent kinases and cyclins.

Activate Apoptosis: It can trigger apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Inhibit Inflammatory Pathways: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Classification and Sources

Lignans in Arctium species are categorized into monomeric, sesquilignan, and dilignan classes:

- Lappaol C (sesquilignan) : Found in A. lappa fruits, with concentrations ranging from 200–1,650 µg/g dry weight (DW), depending on collection year and species .

- Arctiin (glycosylated lignan) : Abundant in A. lappa (up to 36 mg/g DW), acts as a precursor to aglycone arctigenin .

- Arctigenin (monomeric lignan): Higher in A. minus (960 µg/g DW vs. 310 µg/g DW in A. lappa) .

- Matairesinol (dilignan): Most potent lifespan extender in C. elegans (+25%) .

- Lappaol F (dilignan) : Induces apoptosis in prostate cancer cells, unlike arctiin/arctigenin, which trigger necrosis .

Pharmacological Activities

Species- and Year-Dependent Variability

- This compound :

- Arctigenin :

- Arctiin :

Mechanism-Specific Differences

- JNK-1-DAF-16 Pathway: Activated by this compound and other lignans (e.g., matairesinol) to enhance stress resistance and longevity .

- Apoptosis vs. Necrosis : Lappaol F induces apoptosis via caspase-3, while arctiin/arctigenin promote necrosis in prostate cancer cells .

Structure-Activity Relationships

- Glycosylation : Arctiin (glycosylated) shows lower bioavailability than its aglycone, arctigenin, due to hydrolysis requirements .

- Dimerization: Sesquilignans (e.g., this compound) exhibit stronger antiproliferative effects than monomeric lignans (arctigenin) .

- Side Chains : Lappaol F’s dilignan structure enables YAP inhibition, a target absent in this compound’s sesquilignan framework .

Key Research Findings and Implications

- This compound’s antioxidant and chemosensitizing properties make it a candidate for adjuvant cancer therapy .

- Species-specific cultivation (e.g., prioritizing A. lappa for this compound vs. A. minus for arctigenin) can optimize lignan yields .

- Structural modifications (e.g., glycosylation removal) may enhance lignan bioavailability for therapeutic applications .

Biological Activity

Lappaol C, a bioactive compound derived from the seeds of Arctium lappa (commonly known as burdock), has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer effects, as well as its metabolic profile.

Chemical Structure and Properties

This compound is classified as a lignan, a type of polyphenolic compound. It exhibits a complex chemical structure that contributes to its biological activities. The stereochemistry of lignans, including this compound, is significant in determining their efficacy and mode of action in biological systems .

Biological Activities

1. Antioxidant Activity

This compound has demonstrated strong antioxidant properties. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases. A study on the metabolic profile of Arctium lappa showed that extracts containing this compound exhibited significant total phenolic content and antioxidant activity .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. A study reported that phenolic constituents from Arctium lappa seeds, including this compound, exhibited notable anti-austeric activity, suggesting a role in reducing inflammation .

3. Anticancer Properties

This compound has shown promise in cancer research, particularly regarding prostate cancer. Methanolic extracts from Arctium lappa seeds containing this compound were found to inhibit the proliferation of prostate cancer cell lines effectively . The mechanism behind this effect may involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activities:

- Study on Prostate Cancer : A significant study found that extracts rich in this compound inhibited the growth of prostate cancer cells by inducing apoptosis and altering cell cycle dynamics .

- Antioxidant Study : In another investigation, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays, revealing its effectiveness in neutralizing free radicals .

- Anti-inflammatory Mechanism : A recent review highlighted the mechanisms through which this compound exerts anti-inflammatory effects, noting its ability to downregulate NF-κB signaling pathways .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What in vitro assays are recommended for initial screening of Lappaol C's antioxidant activity?

- Methodological Answer : Begin with cell-free assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to quantify free radical neutralization. For cell-based validation, use ROS (reactive oxygen species) detection in human cell lines (e.g., HepG2) via fluorescent probes (e.g., DCFH-DA). In vivo validation can employ C. elegans models to assess stress resistance and longevity, measuring survival under oxidative stressors like paraquat .

Q. Which chromatographic methods are effective for purifying this compound from Arctium lappa extracts?

- Methodological Answer : Use a combination of column chromatography (silica gel or Sephadex LH-20) for preliminary fractionation. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 280 nm is optimal for final purification. Validate purity via NMR (¹H and ¹³C) and HPLC-MS, comparing retention times and spectral data with authenticated standards .

Q. How can researchers validate the structural integrity of this compound after synthesis or extraction?

- Methodological Answer : Perform tandem mass spectrometry (MS/MS) to confirm molecular ions (e.g., m/z 369.1357 for C21H21O6) and compare fragmentation patterns with literature. Use 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and assign proton-carbon correlations. Cross-reference with published spectral databases for Arctium lignans .

Q. What model organisms are suitable for studying this compound's anti-aging effects?

- Methodological Answer : Caenorhabditis elegans is widely used due to its short lifespan and conserved aging pathways. Assess lifespan extension under standard growth conditions and stress resistance (e.g., heat, oxidative stress). For mammalian models, consider murine studies focusing on age-related biomarkers like telomere length or mitochondrial function .

Advanced Research Questions

Q. How to design experiments investigating this compound's modulation of the JNK-1-DAF-16 pathway in aging?

- Methodological Answer :

Genetic Models : Use C. elegans strains with jnk-1 or daf-16 knockouts to isolate pathway-specific effects.

Molecular Assays : Perform Western blotting to quantify JNK-1 phosphorylation and DAF-16 nuclear translocation.

Phenotypic Analysis : Measure lifespan, stress resistance, and downstream targets (e.g., sod-3, mtl-1) via qPCR.

Include controls for off-target effects by comparing results with RNAi-treated worms .

Q. What strategies resolve contradictions in this compound's efficacy across cancer cell lines?

- Methodological Answer :

- Panel Testing : Screen a diverse panel of cell lines (e.g., MCF-7, A549, HeLa) to identify sensitivity patterns.

- Dose-Response Analysis : Calculate IC50 values and assess synergy with chemotherapeutics using the Chou-Talalay method.

- Mechanistic Profiling : Use RNA sequencing to identify differentially expressed genes in resistant vs. sensitive lines. Validate findings with CRISPR-Cas9 knockouts of candidate genes (e.g., P-gp, JNK) .

Q. How to evaluate this compound's chemosensitizing potential in multidrug-resistant (MDR) cancers?

- Methodological Answer :

P-gp Inhibition Assays : Measure rhodamine-123 accumulation in MDR cell lines (e.g., KB-V1) via flow cytometry.

Combination Therapy : Co-administer this compound with doxorubicin or paclitaxel; assess cytotoxicity via Annexin V/PI staining.

In Vivo Validation : Use xenograft models with P-gp-overexpressing tumors to compare tumor regression rates with/without this compound .

Q. What analytical approaches ensure long-term stability of this compound in storage?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (60% RH, 75% RH). Monitor degradation via HPLC-MS every 30 days for 6 months. Use Arrhenius kinetics to predict shelf life. For lyophilized samples, assess reconstitution efficiency and particulate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.